molecular formula C19H21N3O2S B6812185 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6812185
M. Wt: 355.5 g/mol
InChI Key: UIPLTOJMDNOYAP-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of an indene moiety, a thiazole ring, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized via a Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes.

    Acetylation: The indene derivative is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.

    Coupling Reaction: The final step involves coupling the acetylated indene derivative with the thiazole ring and pyrrolidine-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Saturated derivatives of the original compound.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to its combination of an indene moiety, a thiazole ring, and a pyrrolidine carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-17(12-13-6-7-14-3-1-4-15(14)11-13)22-9-2-5-16(22)18(24)21-19-20-8-10-25-19/h6-8,10-11,16H,1-5,9,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPLTOJMDNOYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC3=C(CCC3)C=C2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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